

4-Methoxythiophene-3-carboxylic acid molecular structure and formula

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Compound of Interest

Compound Name: 4-Methoxythiophene-3-carboxylic acid

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An In-depth Technical Guide to 4-Methoxythiophene-3-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Methoxythiophene-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

4-Methoxythiophene-3-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position.

The definitive chemical identifiers and structural representations for this molecule are crucial for its application in research and synthesis. Its chemical formula is $C_6H_6O_3S$.^{[1][2][3]} The IUPAC name for the compound is **4-Methoxythiophene-3-carboxylic acid**.^[1] It is registered under the CAS Number 71050-40-3.^{[1][3][4]} The molecular weight of the compound is 158.18 g/mol .^{[2][5]} For computational chemistry applications, its structure is represented by the SMILES string COc1csc(C(=O)O)c1 and the InChI string InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8).^[2]

Molecular Structure:

Physicochemical and Spectroscopic Data

Quantitative data for **4-Methoxythiophene-3-carboxylic acid** is summarized below. While experimental data for some properties are not widely published, predicted values based on its structure provide valuable insights. The compound is known to be a solid at room temperature.

[2]

Property	Value	Reference
IUPAC Name	4-Methoxythiophene-3-carboxylic acid	[1]
CAS Number	71050-40-3	[1][3][4]
Chemical Formula	C ₆ H ₆ O ₃ S	[1][2][3]
Molecular Weight	158.18 g/mol	[2][5]
Physical Form	Solid	[2]
SMILES	COc1csc(C(=O)O)c1	[2]
InChI	1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H,1H3,(H,7,8)	[2]
Predicted XlogP	1.1	[6]
Monoisotopic Mass	158.00377 Da	[6]

Spectroscopic Profile (Predicted)

Detailed experimental spectra for **4-Methoxythiophene-3-carboxylic acid** are not readily available. However, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets in the range of δ 7.0-8.5 ppm. The methoxy protons would be a sharp singlet around δ 3.8-

4.0 ppm, and the acidic proton would appear as a broad signal downfield, typically above δ 10 ppm.

- ^{13}C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the δ 165-180 ppm range.^[7] The carbons of the thiophene ring would appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the methoxy group being significantly downfield. The methoxy carbon would resonate around δ 55-60 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, appearing between 2500-3300 cm^{-1} .^[8] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of 1680-1710 cm^{-1} for an aromatic carboxylic acid.^[9] Additionally, characteristic C-O stretching and C-H stretching vibrations for the aromatic ring and methoxy group would be present.^[8]
^[9]
- Mass Spectrometry: High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of the compound (158.0038 g/mol). Predicted fragmentation patterns include adducts such as $[\text{M}+\text{H}]^+$ at m/z 159.01105 and $[\text{M}+\text{Na}]^+$ at m/z 180.99299.^[6]

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for **4-Methoxythiophene-3-carboxylic acid** is not widely documented. However, a plausible synthetic route can be designed based on established methodologies for the functionalization of thiophene rings. The following protocol is a generalized procedure adapted from similar syntheses.

Hypothetical Synthesis of **4-Methoxythiophene-3-carboxylic acid**

This multi-step synthesis starts from a commercially available thiophene derivative.

Step 1: Bromination of a suitable thiophene precursor.

- Protocol: To a solution of methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1

equivalents) portion-wise at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Carboxylation via Lithium-Halogen Exchange.

- Protocol: Dissolve the brominated intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
- Slowly add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
- Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the mixture over crushed dry ice.
- Allow the mixture to warm to room temperature.
- Quench the reaction by adding 1M hydrochloric acid (HCl) until the solution is acidic.
- Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Step 3: Hydrolysis of the Ester.

- Protocol: Dissolve the crude carboxylic ester from the previous step in a mixture of methanol and water.
- Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4 equivalents).

- Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl.
- The resulting precipitate, **4-Methoxythiophene-3-carboxylic acid**, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of **4-Methoxythiophene-3-carboxylic acid**, a critical process for its use in research and development.



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